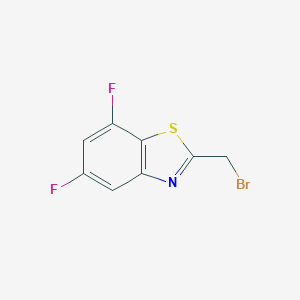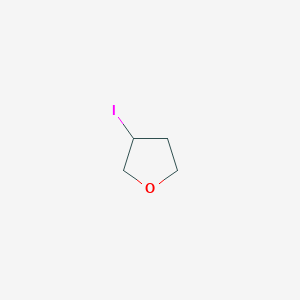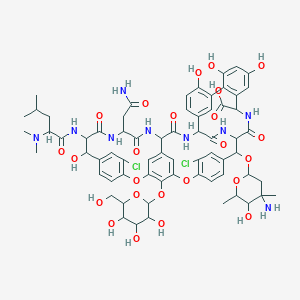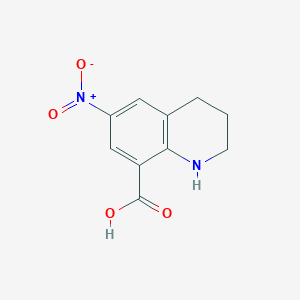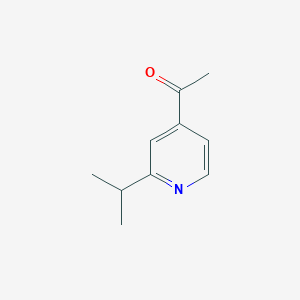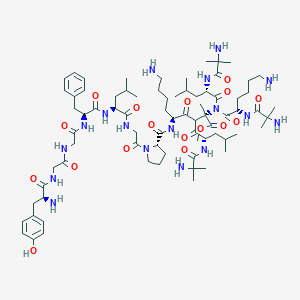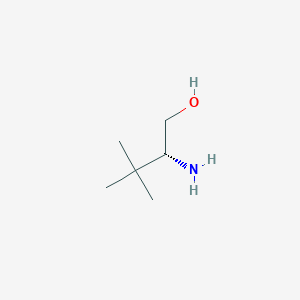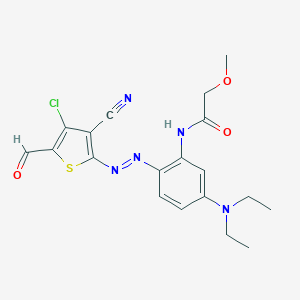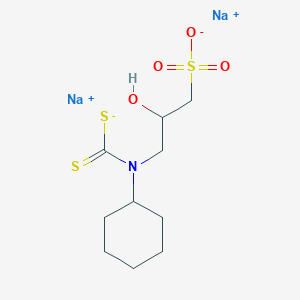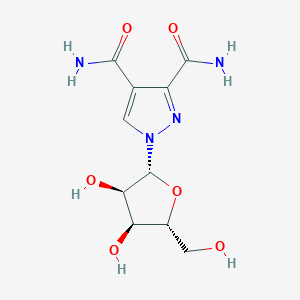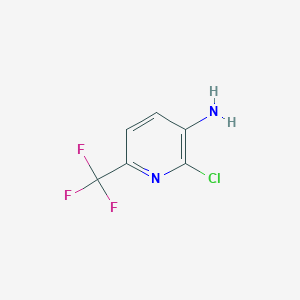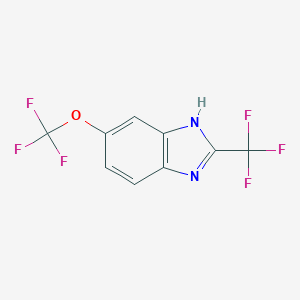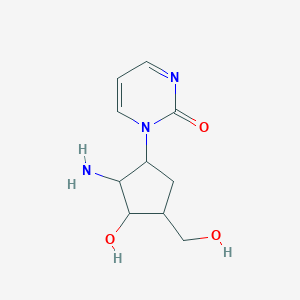
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, commonly known as AICAR, is a synthetic nucleotide analog with potential therapeutic applications in various diseases. It is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. In
作用机制
AICAR activates 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, which is a cellular energy sensor that regulates various metabolic pathways. 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is activated by an increase in the AMP/ATP ratio, which occurs during cellular stress conditions such as exercise, hypoxia, and nutrient deprivation. AICAR mimics the effect of AMP on 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, leading to its activation and subsequent phosphorylation of downstream targets. 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone activation results in the stimulation of glucose uptake and fatty acid oxidation, as well as the inhibition of gluconeogenesis and lipogenesis.
生化和生理效应
AICAR has been shown to have several biochemical and physiological effects in various tissues. In skeletal muscle, AICAR increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In adipose tissue, AICAR reduces lipid accumulation and inflammation, which may have implications for the treatment of obesity and related metabolic disorders. In the liver, AICAR decreases inflammation and improves insulin sensitivity, which may be beneficial in the treatment of non-alcoholic fatty liver disease. AICAR also has protective effects in the heart and brain, reducing ischemic injury and improving recovery after injury.
实验室实验的优点和局限性
AICAR has several advantages for use in lab experiments. It is a potent and specific activator of 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, which allows for the study of its downstream effects on cellular metabolism. AICAR is also stable and can be easily synthesized, making it a useful tool for in vitro and in vivo studies. However, AICAR has some limitations, including its potential toxicity at high concentrations and its short half-life in vivo. These limitations need to be taken into account when designing experiments using AICAR.
未来方向
There are several future directions for the study of AICAR and its potential therapeutic applications. One area of research is the development of more potent and selective 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone activators that can be used in the treatment of metabolic disorders and cancer. Another area of research is the investigation of the mechanisms underlying the protective effects of AICAR in the heart and brain, which may lead to the development of new treatments for ischemic injury. Additionally, the use of AICAR in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
合成方法
AICAR can be synthesized through a multistep procedure starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups, followed by the formation of the cyclopentane ring and the introduction of the amino and pyrimidine moieties. The final deprotection step yields AICAR as a white crystalline solid with a high degree of purity.
科学研究应用
AICAR has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, reduce lipid accumulation in adipose tissue, and decrease inflammation in the liver. AICAR has also been demonstrated to protect against ischemic injury in the heart and brain and to inhibit tumor cell growth and metastasis.
属性
CAS 编号 |
111795-60-9 |
|---|---|
产品名称 |
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-7(4-6(5-14)9(8)15)13-3-1-2-12-10(13)16/h1-3,6-9,14-15H,4-5,11H2 |
InChI 键 |
BSXUSNWVPBLSKG-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=CC=NC2=O)N)O)CO |
规范 SMILES |
C1C(C(C(C1N2C=CC=NC2=O)N)O)CO |
同义词 |
1-(2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone 1-AHHCP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



